molecular formula C23H18ClFN2OS B2572508 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1206992-18-8

1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2572508
CAS No.: 1206992-18-8
M. Wt: 424.92
InChI Key: GDPPGPGMLMNDIJ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. The starting materials might include 3-chlorophenyl derivatives, 4-fluorobenzyl halides, and 4-methoxyphenyl derivatives. Common synthetic routes could involve:

    Nucleophilic substitution reactions: to introduce the thioether linkage.

    Cyclization reactions: to form the imidazole ring.

    Halogenation reactions: to introduce the chlorine and fluorine atoms.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to speed up the reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Sodium hydride, potassium carbonate.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Amines: from reduction.

    Various substituted derivatives: from substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole would depend on its specific biological activity. Generally, it could involve:

    Binding to specific receptors: or enzymes in the body.

    Inhibiting or activating biochemical pathways: .

    Interacting with cellular components: to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole: Lacks the methoxy group.

    1-(3-chlorophenyl)-2-((4-methylbenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole: Has a methyl group instead of a fluorine atom.

Uniqueness

1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2OS/c1-28-21-11-7-17(8-12-21)22-14-26-23(27(22)20-4-2-3-18(24)13-20)29-15-16-5-9-19(25)10-6-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPPGPGMLMNDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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